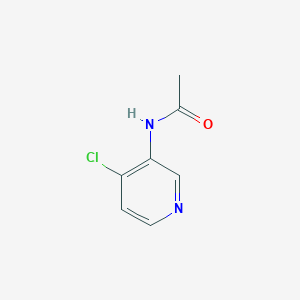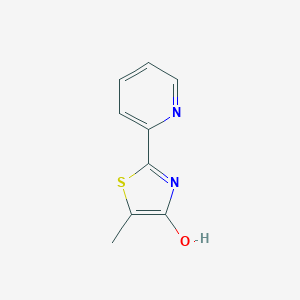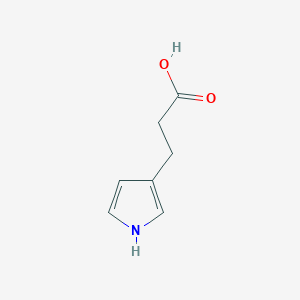
N-(4-Chloropyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloropyridin-3-yl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a pyridine-based compound that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
Mécanisme D'action
N-(4-Chloropyridin-3-yl)acetamide acts as a competitive inhibitor of the dopamine transporter, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a range of effects on neural signaling and behavior. N-(4-Chloropyridin-3-yl)acetamide has been found to be highly selective for the dopamine transporter, with minimal effects on other monoamine transporters such as the serotonin transporter.
Effets Biochimiques Et Physiologiques
N-(4-Chloropyridin-3-yl)acetamide has been found to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. In animal studies, N-(4-Chloropyridin-3-yl)acetamide has been found to increase locomotor activity and induce stereotyped behaviors, as well as to enhance the reinforcing effects of drugs of abuse such as cocaine and amphetamine. N-(4-Chloropyridin-3-yl)acetamide has also been found to increase dopamine release in the striatum, a brain region involved in reward processing and motor control. In addition, N-(4-Chloropyridin-3-yl)acetamide has been found to affect other neurotransmitter systems, such as the glutamate system, which may contribute to its effects on cognition and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Chloropyridin-3-yl)acetamide has a number of advantages for use in laboratory experiments. It is highly selective for the dopamine transporter, making it a valuable tool for studying the role of dopamine in various physiological and pathological processes. It is also relatively stable and easy to synthesize, making it readily available for use in research. However, there are also some limitations to the use of N-(4-Chloropyridin-3-yl)acetamide. It has been found to have some off-target effects on other neurotransmitter systems, which may complicate the interpretation of results. In addition, the effects of N-(4-Chloropyridin-3-yl)acetamide can be dose-dependent, making it important to carefully control for dose in experimental studies.
Orientations Futures
There are a number of future directions for research on N-(4-Chloropyridin-3-yl)acetamide. One area of interest is the development of new drugs based on the structure of N-(4-Chloropyridin-3-yl)acetamide, which may have improved selectivity and efficacy for the treatment of various psychiatric disorders. Another area of interest is the use of N-(4-Chloropyridin-3-yl)acetamide in combination with other drugs or therapies, such as deep brain stimulation, to enhance its effects on neural signaling and behavior. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(4-Chloropyridin-3-yl)acetamide on neurotransmitter systems and behavior, which may provide insights into the underlying pathophysiology of various psychiatric disorders.
Méthodes De Synthèse
N-(4-Chloropyridin-3-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. Other methods include the reaction of 4-chloro-3-pyridinecarboxylic acid with acetyl chloride or acetic acid, or the reaction of 4-chloro-3-pyridinecarboxylic acid with N,N-dimethylacetamide. The purity of the final product can be improved through recrystallization from solvents such as ethanol or methanol.
Applications De Recherche Scientifique
N-(4-Chloropyridin-3-yl)acetamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, such as addiction, Parkinson's disease, and schizophrenia. N-(4-Chloropyridin-3-yl)acetamide has also been used in studies of the effects of dopamine on cognitive function, as well as in the development of new drugs for the treatment of various psychiatric disorders.
Propriétés
Numéro CAS |
138769-30-9 |
|---|---|
Nom du produit |
N-(4-Chloropyridin-3-yl)acetamide |
Formule moléculaire |
C7H7ClN2O |
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
N-(4-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H,10,11) |
Clé InChI |
OVHYDXWSTXPLDD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CN=C1)Cl |
SMILES canonique |
CC(=O)NC1=C(C=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)

![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
